molecular formula C10H8ClNO4 B15061546 Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate

Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate

Cat. No.: B15061546
M. Wt: 241.63 g/mol
InChI Key: JVDWTFNVAZIMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of catalysts and specific reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in bulk, ensuring high purity and quality for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as antimicrobial activity or therapeutic benefits in disease treatment .

Properties

Molecular Formula

C10H8ClNO4

Molecular Weight

241.63 g/mol

IUPAC Name

methyl 4-amino-5-chloro-3-oxo-1-benzofuran-7-carboxylate

InChI

InChI=1S/C10H8ClNO4/c1-15-10(14)4-2-5(11)8(12)7-6(13)3-16-9(4)7/h2H,3,12H2,1H3

InChI Key

JVDWTFNVAZIMOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C2=C1OCC2=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.